Methyldichlorophosphine
Overview
Description
It is a colorless, corrosive, flammable, and highly reactive liquid with a pungent odor . This compound is significant in various industrial and chemical applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldichlorophosphine is typically synthesized through the alkylation of phosphorus trichloride with methyl iodide, followed by the reduction of the resulting phosphonium salt with iron powder . The reaction can be summarized as follows: [ \text{CH}_3\text{I} + \text{PCl}_3 + \text{AlCl}_3 \rightarrow [\text{CH}_3\text{PCl}_3]^+ \text{AlCl}_3\text{I}^- ] [ [\text{CH}_3\text{PCl}_3]^+ \text{AlCl}_3\text{I}^- + \text{Fe} \rightarrow \text{CH}_3\text{PCl}_2 + \text{FeClI} + \text{AlCl}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by reacting methane with phosphorus trichloride at temperatures above 500°C . The hot reaction gas is mechanically freed from solids and then cooled rapidly.
Chemical Reactions Analysis
Types of Reactions: Methyldichlorophosphine undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form methylphosphonic dichloride.
Hydrolysis: Reacts with water to produce methylphosphonic acid and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with amines to form phosphonamides.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Hydrolysis: Water or aqueous solutions.
Substitution: Amines or other nucleophiles.
Major Products:
Oxidation: Methylphosphonic dichloride.
Hydrolysis: Methylphosphonic acid and hydrochloric acid.
Substitution: Phosphonamides.
Scientific Research Applications
Methyldichlorophosphine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organophosphorus compounds, such as dimethylphenylphosphine.
Biology: In the production of herbicides like glufosinate.
Medicine: As a precursor in the synthesis of certain pharmaceuticals.
Industry: Used in the production of flameproofing compounds and as a catalyst in polymerization reactions.
Mechanism of Action
Methyldichlorophosphine exerts its effects through its high reactivity, particularly its ability to form strong bonds with other elements. The compound’s molecular targets include various nucleophiles, such as amines and alcohols, which it can react with to form phosphonamides and phosphonates, respectively. The pathways involved typically include nucleophilic substitution and hydrolysis reactions.
Comparison with Similar Compounds
Methyldichlorophosphine can be compared with other similar organophosphorus compounds, such as:
Dimethylphosphine: Less reactive due to the presence of two methyl groups.
Phosphorus trichloride: More reactive but lacks the methyl group, making it less versatile in certain applications.
Methylphosphonic dichloride: Similar in structure but differs in its oxidation state and reactivity.
This compound is unique due to its specific reactivity profile and its ability to serve as a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
dichloro(methyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2P/c1-4(2)3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKWOKGVUHZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2P | |
Record name | METHYL PHOSPHONOUS DICHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1060978 | |
Record name | Methylphosphonous dichloride | |
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Molecular Weight |
116.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl phosphonous dichloride appears as a colorless liquid with a pungent odor. Very toxic by inhalation. Denser than water., Colorless liquid with a pungent odor; [CAMEO] | |
Record name | METHYL PHOSPHONOUS DICHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/3963 | |
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Record name | Methyl phosphonous dichloride | |
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Vapor Pressure |
75.0 [mmHg] | |
Record name | Methyl phosphonous dichloride | |
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CAS No. |
676-83-5 | |
Record name | METHYL PHOSPHONOUS DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dichloromethylphosphine | |
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Record name | Phosphonous dichloride, P-methyl- | |
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Record name | Phosphonous dichloride, P-methyl- | |
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Record name | Methylphosphonous dichloride | |
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Record name | Methylphosphonous dichloride | |
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